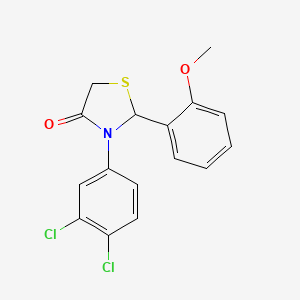
3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, commonly known as DCP-MT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of DCP-MT is not fully understood; however, it has been suggested that it may act through the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DCP-MT may also activate AMP-activated protein kinase (AMPK) and increase glucose uptake in cells.
Biochemical and Physiological Effects:
DCP-MT has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. Additionally, DCP-MT has been found to induce apoptosis and inhibit the proliferation of cancer cells. It also improves insulin sensitivity and glucose uptake in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-MT has several advantages for lab experiments, including its high purity and yield, low toxicity, and stability. However, its solubility in water is limited, which can make it challenging to use in some experiments. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of DCP-MT.
Direcciones Futuras
There are several future directions for the study of DCP-MT. One area of interest is the potential use of DCP-MT as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further studies are needed to investigate the anti-tumor properties of DCP-MT and its potential use in cancer treatment. The development of new analogs of DCP-MT with improved solubility and potency is also an area of interest for future research.
Métodos De Síntesis
The synthesis of DCP-MT involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with a thiol. This method has been optimized to yield high purity and yield of DCP-MT.
Aplicaciones Científicas De Investigación
DCP-MT has been studied extensively for its anti-inflammatory and anti-tumor properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, DCP-MT has been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2S/c1-21-14-5-3-2-4-11(14)16-19(15(20)9-22-16)10-6-7-12(17)13(18)8-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEHNWZXEQAEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(C(=O)CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

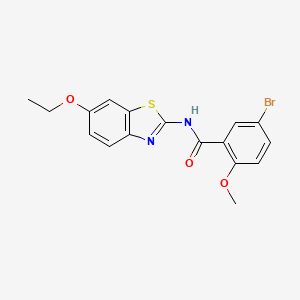
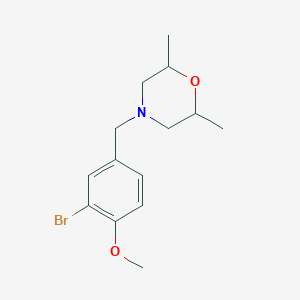
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
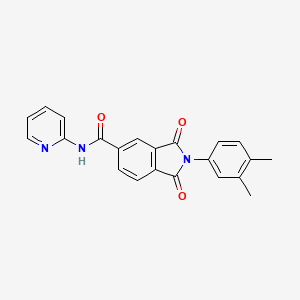
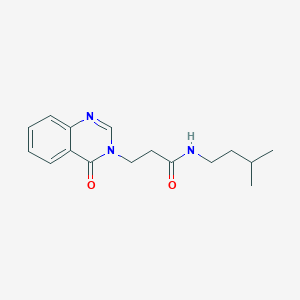

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
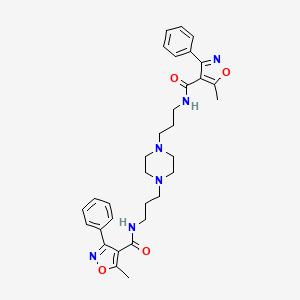
![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)